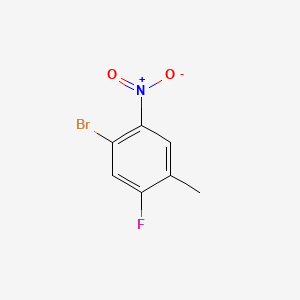![molecular formula C40H25N3 B578804 2-(9,9'-Spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine CAS No. 1207176-84-8](/img/structure/B578804.png)
2-(9,9'-Spirobi[fluoren]-2-yl)-4,6-diphenyl-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diphenyl-6-(9,9’-spirobi[9H-fluoren]-2-yl)-1,3,5-triazine is a complex organic compound known for its unique structural properties. It features a triazine core substituted with diphenyl and spirobi[fluorene] groups, making it a subject of interest in various fields of scientific research, particularly in materials science and organic electronics.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in the development of organic light-emitting diodes (oleds) .
Mode of Action
The compound, also known as 2,4-diphenyl-6-(9,9’-spirobi[9H-fluoren]-2-yl)-1,3,5-triazine, interacts with its targets through its unique molecular structure. The spirobifluorene moiety in the compound contributes to its high triplet energy and thermal stability . These properties make it suitable for designing materials for OLEDs .
Biochemical Pathways
The compound doesn’t directly interact with biochemical pathways as it’s primarily used in material science applications, particularly in the field of OLEDs . It’s known to exhibit thermally activated delayed fluorescence (TADF) and aggregation-induced emission (AIE) properties .
Pharmacokinetics
As a material used in OLEDs, the compound doesn’t have traditional pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Its properties are more relevant to its performance in electronic devices .
Result of Action
The compound is known to emit blue light in OLEDs . It’s also used as a hole-blocking material in OLEDs, which helps to improve the efficiency of these devices .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it’s recommended to store the compound in a dark place at room temperature to maintain its stability . Additionally, the compound’s luminescence properties can be affected by the solvent used .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diphenyl-6-(9,9’-spirobi[9H-fluoren]-2-yl)-1,3,5-triazine typically involves multi-step organic reactions. One common method starts with the preparation of 9,9’-spirobi[fluorene]-2,2’-diol, which is then brominated to form 7,7’-dibromo-9,9’-spirobi[fluorene]-2,2’-diol . This intermediate undergoes further reactions with diphenylamine and triazine derivatives under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4-Diphenyl-6-(9,9’-spirobi[9H-fluoren]-2-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,4-Diphenyl-6-(9,9’-spirobi[9H-fluoren]-2-yl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of advanced materials and organic compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
9,9’-Spirobifluorene: A structurally related compound used in organic electronics.
9-1,1’-Biphenyl-3-yl-3-(9,9’-spirobi[9H-fluoren]-3-yl)-9H-carbazole: Another compound with similar structural features and applications.
Uniqueness
2,4-Diphenyl-6-(9,9’-spirobi[9H-fluoren]-2-yl)-1,3,5-triazine stands out due to its triazine core, which imparts unique electronic properties and enhances its stability. This makes it particularly valuable in the development of high-performance materials for electronic applications.
Properties
IUPAC Name |
2,4-diphenyl-6-(9,9'-spirobi[fluorene]-2-yl)-1,3,5-triazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H25N3/c1-3-13-26(14-4-1)37-41-38(27-15-5-2-6-16-27)43-39(42-37)28-23-24-32-31-19-9-12-22-35(31)40(36(32)25-28)33-20-10-7-17-29(33)30-18-8-11-21-34(30)40/h1-25H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMIMGRBLQBRNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68)C9=CC=CC=C9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H25N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 4-(7-hydroxypyrazolo[1,5-A]pyrimidin-2-YL)piperidine-1-carboxylate](/img/structure/B578721.png)
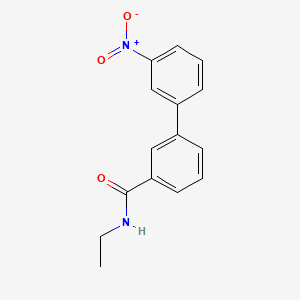

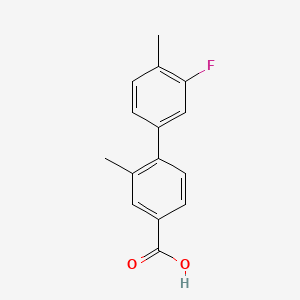
![Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate](/img/structure/B578725.png)
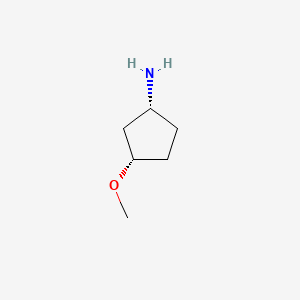
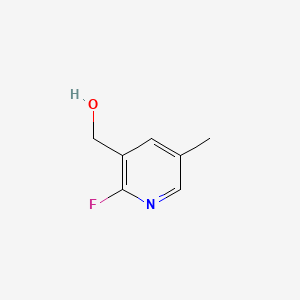

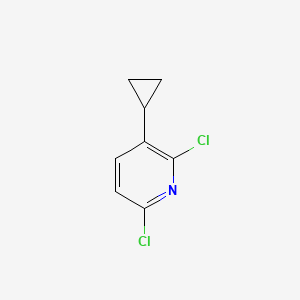
![(S)-8a-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B578734.png)
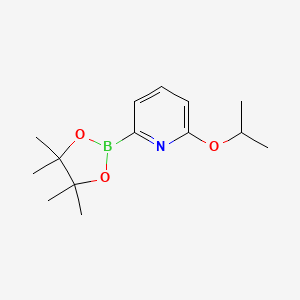
![(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene](/img/new.no-structure.jpg)

